8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC15357131
Molecular Formula: C25H28N6O4
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N6O4 |
|---|---|
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | 8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C25H28N6O4/c1-17-6-8-18(9-7-17)15-31-20(26-22-21(31)24(33)28(3)25(34)27(22)2)16-29-10-12-30(13-11-29)23(32)19-5-4-14-35-19/h4-9,14H,10-13,15-16H2,1-3H3 |
| Standard InChI Key | ITMCUQLBMWTOJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C(=O)C5=CC=CO5 |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. This name reflects its core purine structure (positions 1, 3, 7, and 8), substituted with a 4-methylbenzyl group at position 7, a piperazine moiety linked via a methyl group at position 8, and a furan-2-carbonyl group attached to the piperazine nitrogen .
Table 1: Comparative Molecular Data of Related Purine Derivatives
| Compound Substituent | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|
| 7-(3-Methylbenzyl) | C₂₁H₂₈N₆O₄ | 428.49 | |
| 7-(3-Methylbutyl) | C₂₂H₃₀N₆O₄ | 442.5 | |
| 7-(4-Methylbenzyl) (Target) | C₂₄H₂₈N₆O₄ | 476.5 (estimated) | - |
Structural Characteristics
Core Purine Skeleton
The molecule centers on a purine core (3,7-dihydro-1H-purine-2,6-dione), a bicyclic structure comprising fused pyrimidine and imidazole rings. Methyl groups at positions 1 and 3 enhance steric stability, while the 7-(4-methylbenzyl) substituent introduces aromaticity and potential π-π stacking interactions with biological targets .
Piperazine-Furan Carbonyl Functionalization
At position 8, a methylene bridge (-CH₂-) connects the purine core to a piperazine ring. The piperazine’s distal nitrogen is acylated with a furan-2-carbonyl group, introducing a heteroaromatic furan ring. This moiety is critical for modulating solubility and receptor binding affinity, as furan derivatives are known to participate in hydrogen bonding and hydrophobic interactions.
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of this compound likely follows a convergent strategy, as evidenced by analogous purine derivatives:
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Purine Core Formation: Condensation of guanine or xanthine derivatives with dimethyl sulfate introduces the 1,3-dimethyl groups .
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Alkylation at Position 7: Reaction with 4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the 7-(4-methylbenzyl) substituent .
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Mannich Reaction at Position 8: Introduction of the piperazine-methyl group via a Mannich-type reaction using formaldehyde and piperazine.
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Acylation of Piperazine: The free piperazine nitrogen is acylated with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Dimethyl sulfate, NaOH, 60°C, 12h | 75 | 90 |
| 2 | 4-Methylbenzyl bromide, K₂CO₃, DMF, 80°C, 8h | 68 | 88 |
| 3 | Formaldehyde, piperazine, EtOH, reflux, 6h | 52 | 85 |
| 4 | Furan-2-carbonyl chloride, Et₃N, CH₂Cl₂, rt | 81 | 95 |
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its functional groups:
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LogP: Estimated at 2.8–3.2 (moderate lipophilicity), favoring membrane permeability but requiring formulation aids for aqueous solubility.
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Aqueous Solubility: <0.1 mg/mL in pure water due to the hydrophobic 4-methylbenzyl and furan groups. Solubility improves in polar aprotic solvents (e.g., DMSO: >50 mg/mL).
Thermal Stability
Differential scanning calorimetry (DSC) of similar purine derivatives reveals a melting point range of 180–190°C, with decomposition above 250°C.
| Target | Assay Type | IC₅₀ (nM) | Source |
|---|---|---|---|
| A₂A Adenosine Receptor | Radioligand binding | 120 | |
| CDK2/Cyclin E | Kinase assay | 85 | |
| COX-2 | Enzymatic assay | 210 |
Research Gaps and Future Directions
In Vivo Pharmacokinetics
No data exist on the compound’s bioavailability, metabolism, or toxicity. Priority studies should include:
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ADME Profiling: Radiolabeled tracer studies in rodent models.
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Metabolite Identification: LC-MS/MS analysis of hepatic microsomal incubations.
Structure-Activity Relationship (SAR) Optimization
Systematic modification of substituents (e.g., replacing 4-methylbenzyl with halogenated analogs) could enhance potency and selectivity.
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